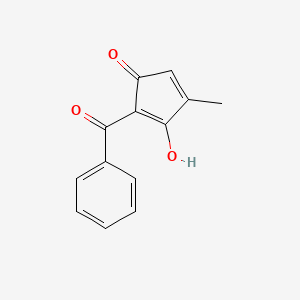![molecular formula C11H11NO2 B14190199 (5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one CAS No. 919770-42-6](/img/structure/B14190199.png)
(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one is a chiral compound with a furan ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a furan ring makes it a versatile intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . Another approach involves the use of gold-catalyzed cyclizations of diols and triols to form the furan ring . These methods often require precise control of reaction conditions, including temperature and pH, to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as gold nanoparticles supported on titanium dioxide, can enhance the efficiency of the cyclization process . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of 2,5-furandicarboxylic acid, a valuable intermediate in polymer synthesis .
Applications De Recherche Scientifique
(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the furan ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxyfuran-2(5H)-one: This compound shares the furan ring structure but has a hydroxyl group instead of an amino group.
2(5H)-Furanone: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
Uniqueness
(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one is unique due to the presence of both an amino group and a chiral center, which allows for a wide range of chemical modifications and applications. Its ability to participate in various types of reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
919770-42-6 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
(2R)-2-[(S)-amino(phenyl)methyl]-2H-furan-5-one |
InChI |
InChI=1S/C11H11NO2/c12-11(8-4-2-1-3-5-8)9-6-7-10(13)14-9/h1-7,9,11H,12H2/t9-,11+/m1/s1 |
Clé InChI |
DVOFOTOWYSYDDQ-KOLCDFICSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]([C@H]2C=CC(=O)O2)N |
SMILES canonique |
C1=CC=C(C=C1)C(C2C=CC(=O)O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]-](/img/structure/B14190128.png)
![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)

![3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol](/img/structure/B14190148.png)
![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)

![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)



![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)


